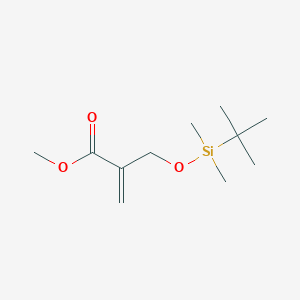

Methyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate

Description

Methyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate is a silyl-protected acrylate ester characterized by a tert-butyldimethylsilyl (TBS) group attached via an ether linkage to the acrylate backbone. This compound is widely utilized in organic synthesis as a protected intermediate, particularly in multi-step reactions requiring selective deprotection. The TBS group enhances stability under acidic and basic conditions while allowing facile removal using fluoride ions (e.g., TBAF) . Its synthesis typically involves silylation of the corresponding alcohol precursor, yielding high purity (≥95%) and good reaction yields (65–96%) under optimized conditions .

Properties

IUPAC Name |

methyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3Si/c1-9(10(12)13-5)8-14-15(6,7)11(2,3)4/h1,8H2,2-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHCTIMQJKTEHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(=C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The protected intermediate is then subjected to esterification with acrylic acid or its derivatives under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or silyl-protected sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted esters and silyl ethers.

Scientific Research Applications

Methyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the field of polymer chemistry.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of drug delivery systems and prodrugs.

Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate involves the reactivity of the ester and silyl-protected groups. The TBDMS group protects hydroxyl functionalities during synthetic transformations, preventing unwanted side reactions. The acrylic acid methyl ester moiety can undergo polymerization and other reactions, making it a versatile building block in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate are best contextualized through comparison with analogous acrylates and silyl-protected esters. Key differentiating factors include steric bulk, electronic effects, and deprotection requirements.

Structural and Functional Analogues

Key Comparisons

Steric and Electronic Effects

- The TBS group in the target compound offers superior steric protection compared to the smaller TMS group in 2-(Trimethylsilyloxy)ethyl methacrylate, reducing unwanted side reactions in crowded environments .

- In contrast, trifluoromethyl acrylates (e.g., Methyl 2-(trifluoromethyl)acrylate) exhibit heightened electrophilicity due to the electron-withdrawing CF₃ group, making them more reactive in conjugate additions but less stable toward nucleophiles .

Deprotection Conditions

- TBS-protected acrylates are cleaved selectively using fluoride ions (e.g., TBAF), whereas Boc-protected analogues require acidic conditions (e.g., HCl), limiting their compatibility with acid-sensitive substrates .

Thermal and Chemical Stability

- TBS derivatives demonstrate exceptional thermal stability (up to 150°C), outperforming TMS analogues, which degrade at lower temperatures due to weaker Si-O bonds .

- Methyl acrylate (unprotected) is highly volatile and flammable, necessitating stringent handling protocols compared to silylated derivatives .

Application-Specific Performance

- The target compound is favored in multi-step syntheses (e.g., furopyridine derivatives) due to its compatibility with diverse reaction conditions .

- Trimethylsilyl acrylates find niche use in silicone-polymer hybrids, leveraging their moderate hydrophobicity .

Research Findings and Data

Stability Metrics

| Compound | Thermal Decomposition (°C) | Hydrolysis Resistance (pH 7) |

|---|---|---|

| TBS-acrylate | 150 | High (stable >24 hrs) |

| TMS-acrylate | 90 | Moderate (degradation in 12 hrs) |

| Boc-acrylate | 120 | Low (deprotection at pH <3) |

Biological Activity

Methyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate (MTBDA) is a compound of significant interest in the field of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

MTBDA is an ester compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility in organic solvents. The molecular formula for MTBDA is , and its structure can be represented as follows:

This compound is synthesized through various methods, including the reaction of methyl acrylate with TBDMS-protected alcohols under acidic or basic conditions.

Mechanisms of Biological Activity

The biological activity of MTBDA can be attributed to several mechanisms:

- Enzyme Inhibition : MTBDA has shown potential in inhibiting specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes such as phospholipase A1, which plays a role in inflammatory responses .

- Cell Membrane Interaction : The TBDMS group allows MTBDA to interact with lipid membranes, potentially affecting membrane fluidity and function. This interaction can modulate cellular signaling pathways, leading to various biological effects .

- Antioxidant Properties : Preliminary studies suggest that MTBDA exhibits antioxidant activity, which could protect cells from oxidative stress and contribute to its therapeutic potential .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of phospholipase A1 | |

| Antioxidant | Scavenging of free radicals | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of MTBDA by assessing its effects on RAW 264.7 macrophages. The results indicated that treatment with MTBDA significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism was linked to the inhibition of NF-κB signaling pathways, demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Antioxidant Effects

In vitro assays conducted on neuronal cell lines demonstrated that MTBDA could reduce oxidative stress markers induced by hydrogen peroxide exposure. The compound effectively decreased reactive oxygen species (ROS) levels and improved cell viability, suggesting its utility in neuroprotective applications .

Research Findings

Recent research has focused on synthesizing derivatives of MTBDA to enhance its biological activity. Modifications in the side chains have been shown to improve enzyme inhibition potency and selectivity. For instance, certain analogs exhibited IC50 values in the low micromolar range against specific target enzymes, indicating strong biological activity .

Q & A

Basic: What are the recommended safety protocols for handling Methyl 2-(((tert-butyldimethylsilyl)oxy)methyl)acrylate in laboratory settings?

Answer:

- Protective Equipment : Wear indirect-vent, impact-resistant goggles and nitrile gloves to avoid skin/eye contact. Use a face shield when handling corrosive or toxic substances .

- Respiratory Protection : Use a NIOSH-approved respirator if vapor/mist forms, especially in non-ventilated areas.

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the tert-butyldimethylsilyl (TBDMS) group .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water to prevent unintended reactions.

Basic: How is this compound synthesized, and what reagents are critical?

Answer:

-

Method : The compound is typically synthesized via silylation of methyl 2-(hydroxymethyl)acrylate using tert-butyldimethylsilyl chloride (TBDMS-Cl) in anhydrous dichloromethane or tetrahydrofuran.

-

Reagents :

Reagent Role Conditions TBDMS-Cl Silylating agent 0–25°C, imidazole as base Methyl 2-(hydroxymethyl)acrylate Substrate Reaction time: 6–12 hrs -

Workup : Purify via silica gel chromatography (hexane:ethyl acetate) to isolate the product. Yield depends on anhydrous conditions.

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 5.8–6.3 ppm (acrylate protons), δ 3.6–3.8 ppm (methoxy group), and δ 0.1–0.9 ppm (TBDMS methyl groups).

- ¹³C NMR : Carboxyl carbon at ~165–170 ppm, TBDMS quaternary carbon at ~25 ppm.

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion ([M+H]⁺ expected at ~246.4 g/mol).

- FTIR : Absorbance at ~1720 cm⁻¹ (acrylate C=O) and ~1250 cm⁻¹ (Si-O-C stretch) .

Advanced: How does the TBDMS group influence the compound’s stability under acidic/basic conditions?

Answer:

-

Acidic Conditions : The TBDMS group is stable in mild acids (pH > 3) but cleaves with strong acids (e.g., HCl in methanol) or fluoride ions (e.g., TBAF).

-

Basic Conditions : Resists hydrolysis in aqueous bases (pH < 10) but degrades in polar aprotic solvents with strong bases (e.g., DBU).

-

Experimental Design :

Condition Reagent Time to 50% Degradation 0.1 M HCl RT >24 hrs 1% TBAF/THF RT <1 hr Reference : Analogous silyl ether stability data supports these trends .

Advanced: How can researchers resolve contradictions in reported reactivity of this acrylate in Diels-Alder reactions?

Answer:

- Contradiction : Some studies report low dienophile reactivity, while others note high regioselectivity.

- Methodological Analysis :

- Data Interpretation : Cross-reference with structurally similar acrylates (e.g., Methyl 2-fluoroacrylate) to identify trends .

Advanced: What strategies optimize the use of this compound in multi-step natural product synthesis?

Answer:

- Role : Acts as a masked hydroxymethyl acrylate for late-stage deprotection.

- Case Study :

- Yield Optimization : Use low temperatures (–20°C) during silylation to minimize side reactions.

Advanced: How does moisture sensitivity impact experimental reproducibility, and how is it mitigated?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.